1,1-Dimethylethyl 5-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate
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Overview
Description
1,1-Dimethylethyl 5-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 5-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2(1H)-isoquinolinecarboxylic acid and tert-butyl alcohol.
Esterification: The carboxylic acid group of 5-fluoro-2(1H)-isoquinolinecarboxylic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the tert-butyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This approach allows for efficient and scalable production of the compound while maintaining strict control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 5-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
1,1-Dimethylethyl 5-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 5-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylethyl 5-fluoro-2(1H)-isoquinolinecarboxylate: A closely related compound with similar chemical properties but different biological activities.
1,1-Dimethylethyl 5-chloro-3,4-dihydro-2(1H)-isoquinolinecarboxylate: Another isoquinoline derivative with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
1,1-Dimethylethyl 5-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate stands out due to its unique combination of a fluorine atom and a tert-butyl ester group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
138350-94-4 |
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Molecular Formula |
C14H18FNO2 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9H2,1-3H3 |
InChI Key |
KUADROFPQZNVLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2F |
Origin of Product |
United States |
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